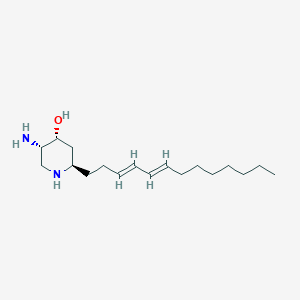
Pseudodistomin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudodistomin A is a natural product that has been isolated from the marine flatworm Pseudobiceros distylium. It has attracted attention from the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Pseudodistomin A exerts its effects by inhibiting the activity of protein kinase C (PKC) and phospholipase C (PLC). PKC and PLC play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, pseudodistomin A can disrupt the signaling pathways involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Pseudodistomin A has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Moreover, pseudodistomin A has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the formation of new blood vessels, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of pseudodistomin A is its broad-spectrum activity against various diseases. It also has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the synthesis of pseudodistomin A is challenging, which limits its availability for research. Moreover, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of pseudodistomin A. One of the areas of interest is to optimize its synthesis method to increase its availability for research. Moreover, further studies are needed to understand its mechanism of action fully. This will help in the development of more potent and selective pseudodistomin A analogs. Additionally, the therapeutic potential of pseudodistomin A in neurodegenerative diseases needs to be explored further. Finally, pseudodistomin A's antibacterial and antifungal activities suggest that it can be used as a potential candidate for the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, pseudodistomin A is a natural product with promising therapeutic potential against various diseases. Its synthesis is challenging, but its broad-spectrum activity and low toxicity make it a potential candidate for cancer therapy. Further research is needed to optimize its synthesis, understand its mechanism of action, and explore its therapeutic potential in various diseases.
Méthodes De Synthèse
Pseudodistomin A is a complex molecule that has a challenging synthesis process. The first total synthesis of pseudodistomin A was reported in 2013 by Fujii and co-workers. The synthesis involves a convergent strategy that utilizes the Stille coupling reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. The total synthesis provides a reliable source of pseudodistomin A for further research and development.
Applications De Recherche Scientifique
Pseudodistomin A has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. It also has potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, pseudodistomin A has been found to have antibacterial and antifungal activities.
Propriétés
Numéro CAS |
106231-30-5 |
|---|---|
Nom du produit |
Pseudodistomin A |
Formule moléculaire |
C18H34N2O |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(2R,4R,5S)-5-amino-2-[(3E,5E)-trideca-3,5-dienyl]piperidin-4-ol |
InChI |
InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h8-11,16-18,20-21H,2-7,12-15,19H2,1H3/b9-8+,11-10+/t16-,17+,18-/m1/s1 |
Clé InChI |
SUCIRJXWHXGMLK-XTXRXAINSA-N |
SMILES isomérique |
CCCCCCC/C=C/C=C/CC[C@@H]1C[C@H]([C@H](CN1)N)O |
SMILES |
CCCCCCCC=CC=CCCC1CC(C(CN1)N)O |
SMILES canonique |
CCCCCCCC=CC=CCCC1CC(C(CN1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



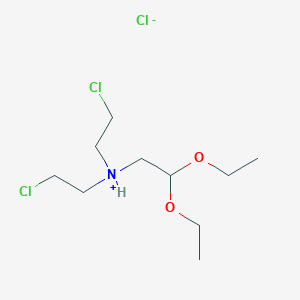
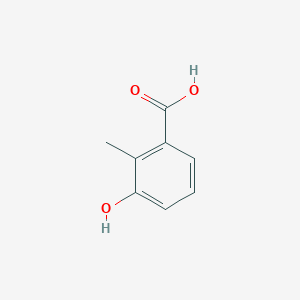
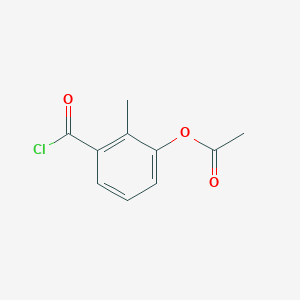
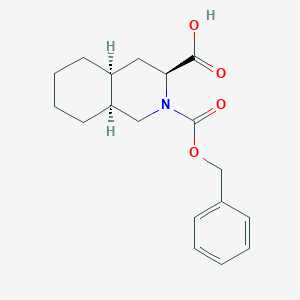

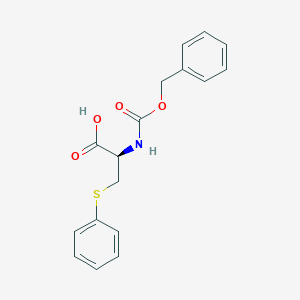
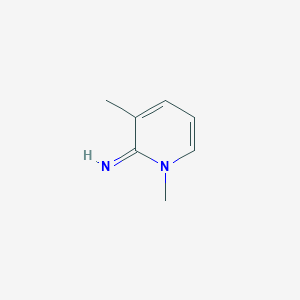
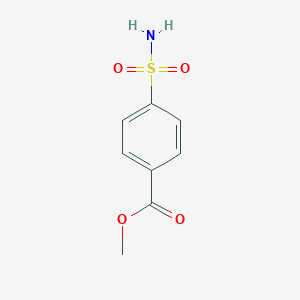
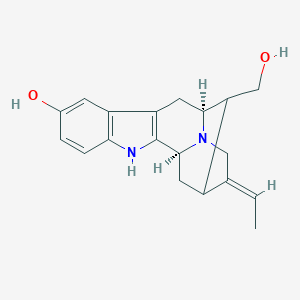


![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

